molecular formula C19H20BrClN2O3S B4233058 1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide

1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide

Cat. No. B4233058
M. Wt: 471.8 g/mol
InChI Key: AMZVNEFDTDBJMS-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-(3-chloro-2-methylphenyl)-3-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPIP and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BPIP is based on its ability to block the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. By blocking the activity of this receptor, BPIP can modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
BPIP has been shown to have a number of biochemical and physiological effects in various cell types. For example, BPIP has been shown to modulate calcium signaling in neuronal cells, which can affect synaptic transmission and plasticity. BPIP has also been shown to affect lipid metabolism in adipocytes, which can lead to changes in energy metabolism.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPIP in lab experiments is its high selectivity for the sigma-1 receptor. This means that it can specifically target this receptor without affecting other receptors or cellular processes. However, one limitation of using BPIP is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving BPIP. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases, such as Alzheimer's disease. By studying the effects of BPIP on the sigma-1 receptor in these diseases, researchers may be able to develop new treatments or therapies. Another area of interest is the role of the sigma-1 receptor in cancer, where BPIP has been shown to have anti-tumor effects in certain cell types. Further research is needed to determine the potential applications of BPIP in cancer therapy.

Scientific Research Applications

BPIP has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of BPIP is in the field of neuroscience, where it has been used to study the role of the sigma-1 receptor in the brain. BPIP is a highly selective sigma-1 receptor antagonist, which means that it can specifically target this receptor and block its activity. By using BPIP, researchers have been able to study the role of the sigma-1 receptor in various neurological disorders, such as Alzheimer's disease and depression.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3-chloro-2-methylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c1-13-17(21)5-2-6-18(13)22-19(24)14-4-3-11-23(12-14)27(25,26)16-9-7-15(20)8-10-16/h2,5-10,14H,3-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZVNEFDTDBJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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